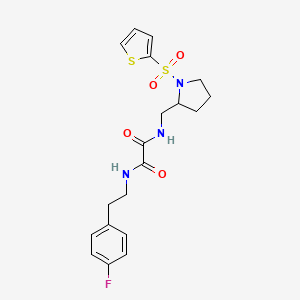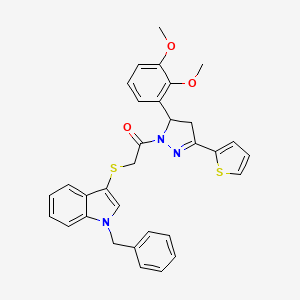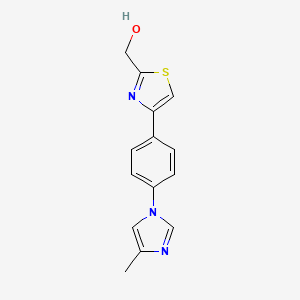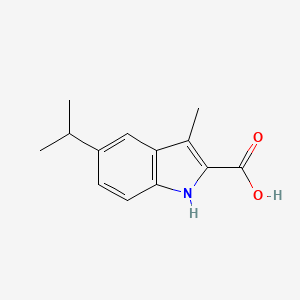
3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. For example, the IUPAC name of an alkane follows the general formula CnH2n+2 .
Synthesis Analysis
The synthesis of a compound involves understanding the reactions used to create it. This can include various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. The structure is often represented as a skeletal structure where each intersection between two lines is assumed to have a carbon atom with its corresponding number of hydrogens .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. For example, pyrrolopyrazine derivatives have exhibited various biological activities, indicating they can participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, play a crucial role in organic synthesis. A comprehensive review highlights the diverse methods for indole synthesis, offering a classification framework that organizes indole synthesis strategies into nine distinct types. This classification aids in understanding the synthetic routes and could potentially encompass the synthesis of 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid among other derivatives (Taber & Tirunahari, 2011).
Pharmacokinetics and Redox Properties
The pharmacokinetics and redox properties of protein-bound uremic toxins, including indole derivatives, have been extensively studied. These compounds are difficult to remove by conventional dialysis due to their tight binding to serum albumin. They play significant roles in various tissues, influencing drug clearance, oxidative stress, and the development of chronic diseases. Although the focus here is on uremic toxins, the redox properties and pharmacokinetics of indole derivatives like 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid could share similarities (Watanabe et al., 2011).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids, including indole derivatives, underscores the challenges and opportunities in using these compounds in biotechnological applications. The review discusses how carboxylic acids, through their impact on cell membranes and internal pH, can inhibit microbial growth, which is crucial for the fermentative production of biofuels and chemicals. Understanding the inhibitory effects of indole derivatives could lead to strategies to mitigate these effects and enhance microbial tolerance and productivity (Jarboe et al., 2013).
Chlorogenic Acid and Phenolic Acids
While not directly related to 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid, studies on chlorogenic acid and other phenolic acids offer insights into the biological and pharmacological effects of naturally occurring compounds with carboxylic acid functionalities. These studies highlight the antioxidant, anti-inflammatory, and neuroprotective roles of phenolic acids, suggesting potential research directions for indole derivatives with similar functional groups (Naveed et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-yl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7(2)9-4-5-11-10(6-9)8(3)12(14-11)13(15)16/h4-7,14H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRLQPQJYPDWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid | |
CAS RN |
1368590-67-3 |
Source


|
| Record name | 3-methyl-5-(propan-2-yl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)
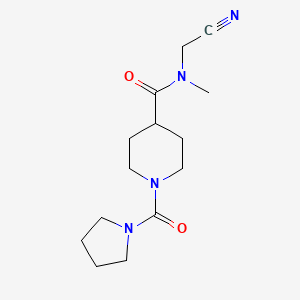
![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)

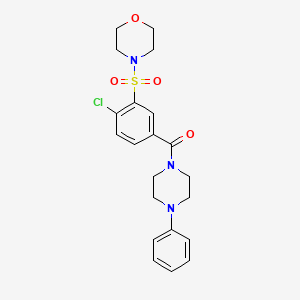


![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
